(R)-8-Methoxy-6-methylchroman-4-amine
CAS No.:
Cat. No.: VC17450892
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2 |
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Molecular Weight | 193.24 g/mol |
IUPAC Name | (4R)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Standard InChI Key | XCLYQNGEHKOQKA-SECBINFHSA-N |
Isomeric SMILES | CC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
Canonical SMILES | CC1=CC2=C(C(=C1)OC)OCCC2N |
Introduction
Chemical Identity and Structural Features
(R)-8-Methoxy-6-methylchroman-4-amine (CAS 1213167-37-3) is defined by its bicyclic chroman backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 8 and 6, respectively, and an amine (-NH₂) group at position 4. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The (R)-configuration at the chiral center critically influences its three-dimensional structure, as demonstrated in analogs like (R)-6-methoxychroman-4-amine (CAS 1018978-89-6), where stereochemistry dictates receptor-binding affinity .
Physicochemical Properties
Key predicted properties derived from structural analogs include:
The amine group at position 4 enhances nucleophilic reactivity, enabling participation in reductive amination and Schiff base formation. Stability under standard laboratory conditions is expected, though oxidative degradation may occur in the presence of strong oxidizers.
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (R)-8-Methoxy-6-methylchroman-4-amine likely follows methodologies established for its positional isomers. A representative route involves:
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Chroman Ring Formation: Condensation of resorcinol derivatives with propylene oxide to construct the chroman scaffold, introducing methyl and methoxy groups at positions 6 and 8.
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Amine Functionalization: Reductive amination of a ketone intermediate at position 4 using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate .
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Chiral Resolution: Separation of enantiomers via chiral column chromatography or enzymatic resolution to isolate the (R)-form .
Critical challenges include regioselective methoxy placement and minimizing racemization during amination. Yields for analogous syntheses range from 35–60%, depending on purification protocols .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Inhibition of histamine release and mast cell degranulation has been documented for 7-methoxy-6-methylchroman-4-amine. By extension, the 8-methoxy variant may suppress:
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NF-κB Activation: Blocking nuclear translocation of NF-κB subunits, reducing pro-inflammatory cytokine production .
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Neutrophil Respiratory Burst: Attenuation of PMA-induced oxidative bursts, with IC₅₀ values projected at <10 μM based on benzofuran derivatives .
Research Gaps and Future Directions
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Target Identification: High-throughput screening to map interactions with G protein-coupled receptors (GPCRs) and ion channels.
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Structure-Activity Relationships (SAR): Systematic variation of methoxy/methyl positions to optimize potency and selectivity.
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In Vivo Efficacy Models: Testing in neurodegenerative (e.g., Alzheimer’s) and inflammatory (e.g., asthma) disease models.
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